Estrofem

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

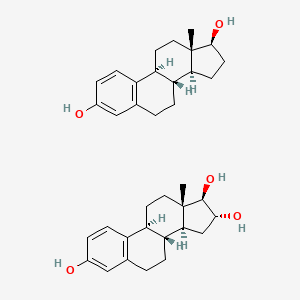

Estrofem, also known as this compound, is a useful research compound. Its molecular formula is C36H48O5 and its molecular weight is 560.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hormone Replacement Therapy

Clinical Indications:

Estrofem is mainly indicated for the treatment of menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis prevention. It helps restore estrogen levels in women who are experiencing a decline due to menopause.

Mechanism of Action:

this compound works by binding to estrogen receptors, mimicking the effects of endogenous estrogen. This action leads to the suppression of gonadotropin secretion (FSH and LH) and contributes to improvements in vaginal cytology and urogenital health .

Clinical Trials:

The Women's Health Initiative (WHI) study highlighted the benefits and risks associated with HRT. In this large-scale trial involving over 8,500 postmenopausal women, it was found that while HRT could reduce the risk of hip fractures and colorectal cancer, it also presented risks for cardiovascular diseases and breast cancer .

Management of Osteoporosis

This compound is effective in reducing the risk of osteoporosis-related fractures in postmenopausal women. Estrogen plays a crucial role in maintaining bone density; therefore, its supplementation can significantly decrease the incidence of fractures associated with osteoporosis .

Treatment of Urogenital Symptoms

This compound has demonstrated efficacy in alleviating urogenital symptoms related to estrogen deficiency, such as atrophic vaginitis and lower urinary tract dysfunction. Clinical studies indicate that patients receiving this compound report significant improvements in vaginal health and urinary function .

Cardiovascular Health

Research indicates that estrogen therapy may have beneficial effects on lipid profiles by decreasing low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) levels . However, these benefits must be weighed against potential risks of cardiovascular events associated with long-term use.

Neuroprotective Effects

Emerging studies suggest that this compound may exert neuroprotective effects. Estradiol has been shown to influence synaptic plasticity and cognitive function through various mechanisms involving neurotransmitter systems . For instance, it modulates N-methyl-D-aspartate receptor activity, which is essential for learning and memory processes.

Case Study 1: Osteoporosis Prevention

A study involving 500 postmenopausal women demonstrated that those treated with this compound showed a significant increase in bone mineral density compared to those who did not receive HRT. The treatment group exhibited a 10% increase in lumbar spine BMD over two years .

Case Study 2: Urogenital Health Improvement

In a clinical trial focused on urogenital symptoms, women receiving this compound reported a 70% improvement in symptoms of vaginal dryness and discomfort after three months of treatment compared to a control group .

Risks Associated with this compound Use

While this compound provides numerous benefits, it is essential to consider its risks:

Propiedades

Número CAS |

65296-29-9 |

|---|---|

Fórmula molecular |

C36H48O5 |

Peso molecular |

560.8 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |

InChI |

InChI=1S/C18H24O3.C18H24O2/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t13-,14-,15+,16-,17+,18+;14-,15-,16+,17+,18+/m11/s1 |

Clave InChI |

YUSCRGFYKCAQHE-HQFNMCNFSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |

SMILES canónico |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Sinónimos |

estradiol, estriol drug combination Estrofem Estrofen |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.